4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The presence of the fluorophenyl and sulfanyl groups in its structure enhances its potential for various pharmacological applications.
Preparation Methods
The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
Nucleophilic Substitution: This intermediate undergoes aromatic nucleophilic substitution with different amines and triazole-2-thiol to form the desired compound.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (Pd(OAc)₂) under an inert atmosphere.
Chemical Reactions Analysis
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the triazole ring.
Scientific Research Applications
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: This compound lacks the fluorophenyl and sulfanyl groups, resulting in different biological activities.
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: The absence of the fluorophenylmethylsulfanyl group reduces its antiviral and anticancer properties.
The unique combination of the fluorophenyl and sulfanyl groups in this compound enhances its pharmacological potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4S/c1-11-20-21-16-17(23-10-12-6-8-13(18)9-7-12)19-14-4-2-3-5-15(14)22(11)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFDVSIJCXSFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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